4-(2-Propoxyethoxy)aniline
Description
4-(2-Propoxyethoxy)aniline is an aromatic amine featuring a para-substituted aniline core with a 2-propoxyethoxy side chain. The molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 211.26 g/mol. Its structure enables participation in hydrogen bonding (via the -NH₂ group) and hydrophobic interactions (via the alkoxy chain), making it versatile in organic synthesis .
Properties
IUPAC Name |
4-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h3-6H,2,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMMETVMOOPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propoxyethoxy)aniline typically involves the reaction of aniline with 2-bromoethyl propyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the bromoethyl propyl ether, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propoxyethoxy)aniline can undergo several types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Propoxyethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Propoxyethoxy)aniline is not well-documented. as an aniline derivative, it may interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes by binding to their active sites.
Receptor Binding: May interact with specific receptors, altering their activity.
Signal Transduction: Could influence cellular signaling pathways by modulating protein-protein interactions.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)aniline
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences : The methoxyethoxy side chain replaces the propoxyethoxy group. This results in a shorter, less lipophilic chain, reducing steric hindrance and increasing polarity.
- Impact : Higher water solubility compared to 4-(2-Propoxyethoxy)aniline, but lower membrane permeability in biological systems. Commonly used in dye intermediates .
4-(2-Ethoxyethoxy)aniline
- CAS : 90688-48-5
- Molecular Formula: C₁₂H₁₉NO₃
- Key Differences : Contains an additional ethoxy unit in the side chain.
- Impact : Increased chain length enhances lipophilicity (logP ~2.5) and thermal stability, making it suitable for polymer applications. However, synthetic complexity rises due to the extended chain .
4-Propoxyaniline
- CAS : 4469-80-1
- Molecular Formula: C₉H₁₃NO
- Key Differences : Lacks the ethoxy spacer, directly attaching a propoxy group to the aniline ring.
- Impact : Reduced solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but higher volatility. Reactivity in electrophilic substitution reactions is enhanced due to decreased steric shielding .
3-Chloro-2-(2-propoxyethoxy)aniline
- Key Differences : Chlorine substituent at the meta-position and a propoxyethoxy chain at the ortho-position.
- Impact : The electron-withdrawing Cl group deactivates the aromatic ring, reducing nucleophilicity. This compound is pivotal in synthesizing halogenated pharmaceuticals but poses higher environmental toxicity risks .
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline
- CAS : 85583-40-0
- Molecular Formula : C₁₅H₁₈N₂O
- Key Differences : Incorporates a pyridine ring in the side chain.
- Applications include ligand design in catalysis .
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
- CAS : 1040687-46-4
- Molecular Formula: C₂₆H₃₁NO₃
- Key Differences : Bulky benzyl and pentyloxy substituents.
- Impact : High molecular weight (405.53 g/mol) and lipophilicity (logP ~6.2) limit aqueous solubility but enhance binding to hydrophobic targets in drug discovery .
Physicochemical and Functional Comparisons
| Property | This compound | 4-(2-Methoxyethoxy)aniline | 4-Propoxyaniline | 3-Chloro-2-(2-propoxyethoxy)aniline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 211.26 | 211.26 | 151.21 | 244.71 |
| logP (Predicted) | 2.1 | 1.8 | 2.5 | 3.0 |
| Water Solubility (mg/mL) | ~1.2 | ~2.5 | <0.1 | ~0.3 |
| Melting Point (°C) | 45–50 (estimated) | 60–65 | 30–35 | 75–80 |
| Key Applications | Pharmaceutical intermediates | Dyes, polymers | Agrochemicals | Halogenated drug synthesis |
Biological Activity
4-(2-Propoxyethoxy)aniline, with the molecular formula and a molecular weight of approximately , is an organic compound primarily utilized as an intermediate in organic synthesis and in biological research. Its unique structure, featuring a propoxyethoxy group, distinguishes it from other aniline derivatives, potentially imparting distinct biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Binding : It has the potential to interact with specific receptors, influencing their activity and subsequent cellular responses.
- Signal Transduction Modulation : The compound could affect cellular signaling pathways by modulating protein-protein interactions, which is crucial in processes like cell proliferation and apoptosis.
Research Findings
Recent studies have explored the compound's role in proteomics and its interactions with biological macromolecules. For instance, it has been investigated for its potential effects on protein interactions, which are vital for understanding cellular functions and disease mechanisms. However, detailed studies specifically isolating its biological effects remain limited.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Notable Biological Activity |
|---|---|---|
| Aniline | Basic amine; limited biological activity | |
| 4-Methoxyaniline | Known for neuroprotective effects | |
| 4-Ethoxyaniline | Antimicrobial properties | |
| This compound | Potential enzyme inhibition and receptor binding |
This table highlights how the additional propoxyethoxy group may enhance or modify the biological activities compared to simpler anilines.
Proteomics Research
In proteomics studies, this compound has been employed to probe protein interactions. For example, research indicated that it could stabilize certain protein conformations, thus influencing downstream signaling pathways. This stabilization effect is crucial for understanding how proteins interact under physiological conditions and can lead to insights into disease mechanisms.
Pharmacological Investigations
While specific pharmacological studies on this compound are sparse, its structural analogs have shown promise in drug development. Analogous compounds have been investigated for their roles as potential anti-inflammatory and anticancer agents. This suggests that this compound may also possess similar therapeutic potentials worth exploring further.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
